N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
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Overview
Description
N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, and a benzamide moiety, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the benzylthio group, and the final coupling with the benzamide moiety. Here is a general outline of the synthetic route:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable thiol reagent.
Coupling with Benzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with N-cyclopentylbenzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazolinone derivatives
Substitution: Substituted benzylthio derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Due to its quinazolinone core, the compound may exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The benzamide moiety suggests potential pharmacological applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The quinazolinone core is known to inhibit certain enzymes, while the benzamide moiety may enhance binding affinity to specific receptors.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-(decyloxy)benzamide
- N-cyclopentyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide
Uniqueness
N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is unique due to the combination of its quinazolinone core and benzamide moiety, which may confer distinct biological activities and pharmacological properties compared to other similar compounds. The presence of the benzylthio group further adds to its uniqueness by potentially enhancing its reactivity and binding affinity.
Properties
IUPAC Name |
N-cyclopentyl-4-[[2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2S/c1-20-10-12-22(13-11-20)19-35-29-31-26-9-5-4-8-25(26)28(34)32(29)18-21-14-16-23(17-15-21)27(33)30-24-6-2-3-7-24/h4-5,8-17,24H,2-3,6-7,18-19H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEENSGBLKHBFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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